molecular formula C20H22ClN3O5S B2733435 N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874806-13-0

N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No. B2733435
CAS RN: 874806-13-0
M. Wt: 451.92
InChI Key: WAOOMEIQOZUHNQ-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as CBTOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is based on its ability to selectively label specific proteins. The compound contains a reactive group that can covalently attach to cysteine residues in proteins. By selectively labeling specific proteins, researchers can study the interactions between these proteins and their binding partners.
Biochemical and Physiological Effects:
N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been shown to have minimal biochemical and physiological effects. In vitro studies have demonstrated that the compound is non-toxic to cells at concentrations up to 100 µM. Additionally, N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been shown to have minimal effects on protein function, making it an attractive chemical probe for studying protein-protein interactions.

Advantages And Limitations For Lab Experiments

One of the primary advantages of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is its selectivity for specific proteins. This allows researchers to study the interactions between these proteins and their binding partners with high specificity. However, one of the limitations of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in lab experiments.

Future Directions

There are several future directions for N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide research. One area of interest is the development of new synthetic methods for producing the compound with higher yields. Additionally, researchers are exploring the use of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide in vivo, which could provide new insights into protein-protein interactions in living cells. Finally, there is potential for the development of new chemical probes based on the structure of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, which could have applications in a wide range of scientific fields.

Synthesis Methods

The synthesis of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves the reaction of 2-chlorobenzylamine with 3-tosyloxazolidin-2-ylmethyl oxalyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting compound is purified through column chromatography. The yield of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is typically around 50-60%.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has shown potential applications in various fields of scientific research. One of the primary areas of interest is its use as a chemical probe for studying protein-protein interactions. N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can selectively label specific proteins in vitro, allowing researchers to study the interactions between these proteins and their binding partners.

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c1-14-6-8-16(9-7-14)30(27,28)24-10-11-29-18(24)13-23-20(26)19(25)22-12-15-4-2-3-5-17(15)21/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOOMEIQOZUHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

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